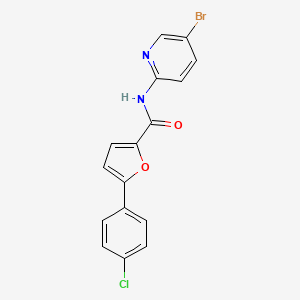
N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide, also known as GNF-2, is a synthetic small molecule that has been widely used in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide inhibits the activity of GSK3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glycogen synthesis in skeletal muscle cells, which may have implications for the treatment of diabetes. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer. Additionally, N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has several advantages for lab experiments. It is a specific inhibitor of GSK3β, which allows for the study of the specific role of this enzyme in various biological processes. Additionally, N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has good solubility in aqueous solutions, which makes it easy to use in cell-based assays. However, N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in in vivo studies. Additionally, N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide. One direction is to investigate the potential therapeutic applications of N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide in various diseases, including diabetes, Alzheimer's disease, and cancer. Another direction is to develop more potent and specific inhibitors of GSK3β, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide and its mechanism of action.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), a serine/threonine protein kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. GSK3β has also been implicated in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, and cancer. Therefore, N-(5-bromo-2-pyridinyl)-5-(4-chlorophenyl)-2-furamide has been used to study the role of GSK3β in these diseases.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-(4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2/c17-11-3-8-15(19-9-11)20-16(21)14-7-6-13(22-14)10-1-4-12(18)5-2-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRACHSATWGZIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739701.png)

![2-fluoro-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B3739728.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B3739744.png)
![N-(3-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3739745.png)

![2-cyano-N-cyclohexyl-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3739750.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3739755.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3739758.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B3739759.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B3739766.png)
![5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3739774.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3739796.png)